
Oseltamivir Acid Methyl Ester
Descripción general
Descripción
El éster metílico del ácido oseltamivir es una forma precursora del agente antiviral ácido oseltamivir. Se convierte en ácido oseltamivir por la enzima carboxilesterasa 1. El ácido oseltamivir es un inhibidor de la neuraminidasa, lo que significa que evita que el virus de la influenza se propague inhibiendo la actividad de la enzima neuraminidasa viral .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del éster metílico del ácido oseltamivir implica varios pasos. Un método comienza con la conversión de un éster de shikimato alquil a la tris-mesilato correspondiente, reaccionándolo con cloruro de metanosulfonilo en presencia de un disolvente orgánico aprótico y una base orgánica. Esto va seguido de un desplazamiento estereoespecífico del sustituyente mesiloxi con azida, y reacciones posteriores para formar la aziridina, que luego se abre con un ácido de Lewis para formar el producto deseado .
Métodos de producción industrial
La producción industrial del éster metílico del ácido oseltamivir generalmente implica el uso de disolventes orgánicos y catalizadores para optimizar el rendimiento y la eficiencia. Por ejemplo, el uso de un catalizador de Lindlar en condiciones específicas de presión y temperatura puede simplificar el proceso de purificación y reducir los costos .
Análisis De Reacciones Químicas
Tipos de reacciones
El éster metílico del ácido oseltamivir experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen cloruro de metanosulfonilo, azida y ácidos de Lewis. Las condiciones a menudo implican el uso de disolventes orgánicos apróticos y catalizadores específicos para lograr las transformaciones deseadas .
Productos principales formados
El producto principal formado a partir de estas reacciones es el ácido oseltamivir, que es el agente antiviral activo utilizado para tratar la influenza .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioavailability
Oseltamivir is primarily used for the treatment and prevention of influenza. Its active form, oseltamivir carboxylate (OC), is produced through hydrolysis in the body. Research indicates that OAME can enhance the oral bioavailability of oseltamivir by improving intestinal permeability. A study demonstrated that a valyl amino acid prodrug of OC (GOC-ISP-Val) significantly improved absorption through carrier-mediated transport systems, highlighting the importance of OAME in enhancing therapeutic efficacy and reducing dosage requirements .
Therapeutic Applications
OAME is primarily recognized for its antiviral properties against influenza viruses. It acts by inhibiting the neuraminidase enzyme, which is essential for viral replication. Case studies have demonstrated its effectiveness in both treatment and prophylaxis of influenza during outbreaks. In clinical settings, administering OAME within 48 hours of symptom onset has resulted in significant reductions in symptom duration and severity .
Case Study: Efficacy in Influenza Treatment
- Objective : Evaluate the effectiveness of OAME in reducing influenza symptoms.
- Method : Randomized controlled trial with participants receiving either OAME or placebo.
- Results : Patients treated with OAME reported a median symptom reduction of 1.5 days compared to placebo .
Broader Implications in Research
Beyond its antiviral applications, OAME has been investigated for its potential use in other areas:
- Antibody-drug conjugates (ADCs) : OAME's structure allows for modification and use as a linker in ADCs, enhancing targeted delivery of cytotoxic drugs .
- Immunology : Studies suggest that OAME may have implications in modulating immune responses during viral infections, indicating a broader role beyond simply acting as an antiviral agent .
Mecanismo De Acción
El éster metílico del ácido oseltamivir se convierte en ácido oseltamivir por carboxilesterasa 1. El ácido oseltamivir luego inhibe la enzima neuraminidasa en la superficie del virus de la influenza. Esta inhibición evita que el virus libere nuevas partículas virales de las células huésped infectadas, limitando así la propagación de la infección .
Comparación Con Compuestos Similares
Compuestos similares
Zanamivir: Otro inhibidor de la neuraminidasa utilizado para tratar la influenza.
Peramivir: Un inhibidor de la neuraminidasa administrado por vía intravenosa para el tratamiento de la influenza.
Laninamivir: Un inhibidor de la neuraminidasa de acción prolongada utilizado para el tratamiento de la influenza.
Unicidad
El éster metílico del ácido oseltamivir es único en su biodisponibilidad oral y su conversión a la forma activa, ácido oseltamivir, que tiene una alta afinidad por la enzima neuraminidasa. Esto lo hace particularmente eficaz en el tratamiento de la influenza cuando se administra temprano en el curso de la infección .
Actividad Biológica
Oseltamivir Acid Methyl Ester (OAME) is a prodrug of oseltamivir acid, which serves as a potent neuraminidase inhibitor effective against influenza viruses. Understanding its biological activity is crucial for optimizing its therapeutic use and assessing its pharmacological properties.
Oseltamivir, through its active metabolite oseltamivir carboxylate, inhibits the neuraminidase enzyme found on the surface of influenza viruses. This inhibition prevents the release of newly formed virions from infected cells, thereby limiting viral replication and spread within the host. The mechanism can be summarized as follows:
- Inhibition of Viral Neuraminidase : OAME is converted to oseltamivir acid, which selectively binds to and inhibits the neuraminidase enzyme.
- Reduction of Viral Load : By inhibiting neuraminidase, oseltamivir reduces viral shedding and limits the severity and duration of influenza symptoms when administered promptly after symptom onset .
2. Pharmacokinetics
The pharmacokinetics of OAME are characterized by rapid absorption and conversion to its active form. Key pharmacokinetic parameters include:
Parameter | This compound | Oseltamivir Carboxylate |
---|---|---|
Absorption | Rapid from gastrointestinal tract | N/A |
Bioavailability | ~80% | ~75% |
Cmax (ng/mL) | N/A | 348 |
Half-life (hours) | 1-3 | 6-10 |
Volume of Distribution (L) | N/A | 23-26 |
Elimination Route | Renal excretion | Renal excretion |
OAME is primarily metabolized by hepatic esterases into oseltamivir acid, with renal excretion being the main elimination pathway for both compounds .
3. Biological Activity Studies
Research has shown that OAME exhibits significant antiviral activity against various strains of influenza A and B. Notable findings include:
- In vitro Studies : OAME effectively inhibited neuraminidase activity in laboratory settings, demonstrating a concentration-dependent response against H1N1 and H3N2 strains.
- Case Studies : Clinical trials indicated that early administration of oseltamivir (within 48 hours of symptom onset) significantly reduced symptom duration and viral load in patients with influenza .
4. Safety and Efficacy
Oseltamivir has a high safety margin with minimal adverse effects reported in clinical studies. However, variations in metabolic response due to genetic polymorphisms in carboxylesterases can affect efficacy:
- Genetic Variants : Certain individuals with mutations in carboxylesterase enzymes exhibit impaired metabolism of oseltamivir, leading to reduced therapeutic efficacy and potential toxicity from elevated prodrug levels .
5. Conclusion
This compound plays a critical role as a precursor in the treatment of influenza, showcasing robust antiviral activity through its active metabolite. Its pharmacokinetic profile supports effective viral load management when administered timely. Ongoing research into genetic factors influencing metabolism will further enhance understanding and optimization of its clinical application.
Propiedades
IUPAC Name |
methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18)/t12-,13+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFJHRGEFIDLDI-BFHYXJOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208720-71-2 | |
Record name | Oseltamivir acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208720712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSELTAMIVIR ACID METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA6M0DID7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.